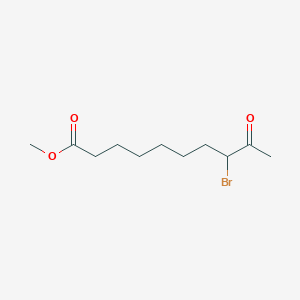

Methyl 8-bromo-9-oxodecanoate

Description

Methyl 8-bromo-9-oxodecanoate is a synthetic brominated methyl ester characterized by a ten-carbon chain with a ketone group at position 9 and a bromine substituent at position 7. The bromine atom and ketone group make it distinct from simpler methyl esters, suggesting unique electronic and steric effects in reactions such as nucleophilic substitutions or reductions.

Properties

CAS No. |

85060-83-9 |

|---|---|

Molecular Formula |

C11H19BrO3 |

Molecular Weight |

279.17 g/mol |

IUPAC Name |

methyl 8-bromo-9-oxodecanoate |

InChI |

InChI=1S/C11H19BrO3/c1-9(13)10(12)7-5-3-4-6-8-11(14)15-2/h10H,3-8H2,1-2H3 |

InChI Key |

QYVGRDGIQSWYGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CCCCCCC(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-bromo-9-oxodecanoate can be synthesized through several methods. One common approach involves the bromination of methyl 9-oxodecanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.

Another method involves the esterification of 8-bromo-9-oxodecanoic acid with methanol in the presence of a catalyst such as sulfuric acid. This process results in the formation of methyl 8-bromo-9-oxodecanoate.

Industrial Production Methods

Industrial production of methyl 8-bromo-9-oxodecanoate often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-9-oxodecanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Reduction: The major product is methyl 8-bromo-9-hydroxydecanoate.

Oxidation: Products include methyl 8-bromo-9-oxodecanoic acid and other oxidized forms.

Scientific Research Applications

Methyl 8-bromo-9-oxodecanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 8-bromo-9-oxodecanoate involves its interaction with various molecular targets. The bromine atom and ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The ketone group can undergo reduction or oxidation, altering the compound’s properties and reactivity.

Comparison with Similar Compounds

Methyl 9-Oxodecanoate (C₁₁H₂₀O₃)

- Structure : Lacks the bromine atom at position 8 but retains the ketone at position 8.

- Molecular Formula : C₁₁H₂₀O₃ (vs. C₁₁H₁₉BrO₃ for the brominated analog).

- Bioactivity: Methyl 9-oxodecanoate has been studied for its role in lipid metabolism and as a precursor in synthetic pathways .

Ethyl 9-Methyl-8-Oxodecanoate (C₁₃H₂₄O₃)

- Structure : Features an ethyl ester group (vs. methyl) and a methyl substituent at position 9, with a ketone at position 8.

- Molecular Weight: 228.33 g/mol (vs. ~263.13 g/mol for Methyl 8-bromo-9-oxodecanoate) .

Sandaracopimaric Acid Methyl Ester (C₂₁H₃₂O₂)

- Structure: A diterpenoid methyl ester isolated from Austrocedrus chilensis resin, with a complex bicyclic framework .

- Key Difference: Unlike the linear chain of Methyl 8-bromo-9-oxodecanoate, this compound’s rigidity and cyclic structure limit conformational flexibility, impacting its solubility and biological interactions.

12-Oxo-Labda-8(17),13E-Dien-19-Oic Acid Methyl Ester (C₂₁H₃₂O₃)

- Structure : Contains a labdane diterpene skeleton with conjugated double bonds and a ketone group .

- Reactivity: The α,β-unsaturated ketone moiety enables Michael addition reactions, a feature absent in Methyl 8-bromo-9-oxodecanoate.

Comparative Data Table

Research Findings and Implications

- Reactivity: The bromine in Methyl 8-bromo-9-oxodecanoate enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated analogs .

- Solubility: Linear methyl esters (e.g., Methyl 9-oxodecanoate) exhibit higher aqueous solubility than brominated or cyclic analogs due to reduced steric and electronic effects .

- Biological Activity: Diterpenoid esters (e.g., sandaracopimaric acid derivatives) show antimicrobial properties, whereas Methyl 8-bromo-9-oxodecanoate’s bioactivity remains underexplored .

Notes and Limitations

- Data Gaps: Direct studies on Methyl 8-bromo-9-oxodecanoate are scarce; most inferences derive from structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.